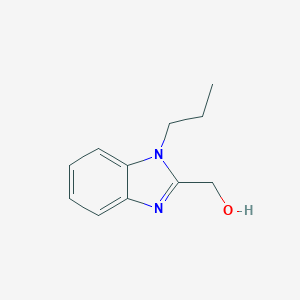

(1-propyl-1H-benzimidazol-2-yl)methanol

Vue d'ensemble

Description

(1-propyl-1H-benzimidazol-2-yl)methanol is an organic compound with the molecular formula C11H14N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-propyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of benzimidazole derivatives with propylating agents. One common method is the alkylation of benzimidazole with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then subjected to reduction using a reducing agent like sodium borohydride to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation and reduction steps, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

(1-propyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of (1-propyl-1H-benzimidazol-2-yl)aldehyde or (1-propyl-1H-benzimidazol-2-yl)carboxylic acid.

Reduction: Formation of (1-propyl-1H-benzimidazol-2-yl)amine.

Substitution: Formation of various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, (1-propyl-1H-benzimidazol-2-yl)methanol serves as a valuable building block for synthesizing more complex molecules. Its structural features enable chemists to explore various chemical reactions, including:

- Oxidation: Can be oxidized to form aldehydes or carboxylic acids.

- Reduction: Capable of being reduced to amines.

- Substitution Reactions: The benzimidazole ring can undergo electrophilic substitution.

Biology

The compound has been investigated for its potential antimicrobial properties. Research indicates that benzimidazole derivatives can modulate tubulin polymerization, which is crucial for cell division and growth. This property makes this compound a candidate for further studies in:

- Antimicrobial Activity: Potential effectiveness against various pathogens.

Medicine

In medical research, the compound is studied for its therapeutic potential, particularly in:

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Antiviral Properties: Investigated for efficacy against specific viral infections.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its ability to enhance lipophilicity allows it to cross cellular membranes effectively, making it a candidate for drug formulation.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested in vitro, showing an inhibition zone comparable to standard antibiotics.

Case Study 2: Anticancer Research

In another investigation published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, warranting further exploration into its mechanism of action.

Mécanisme D'action

The mechanism of action of (1-propyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The benzimidazole ring is known to bind to the active sites of enzymes, disrupting their normal function. This compound may also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-benzimidazole-2-methanol: Similar structure but lacks the propyl group.

2-(chloromethyl)-1-(methylsulfonyl)benzimidazole: Contains a chloromethyl and methylsulfonyl group instead of a propyl group.

1H-benzimidazol-2-ylmethyl diethyl phosphate: Contains a diethyl phosphate group instead of a hydroxyl group.

Uniqueness

(1-propyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets .

Activité Biologique

(1-propyl-1H-benzimidazol-2-yl)methanol is a derivative of benzimidazole, characterized by a propyl group that influences its chemical reactivity and biological activity. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in antimicrobial, anticancer, and antiviral domains. This article explores the biological activity of this compound, summarizing key findings from various studies.

The molecular formula of this compound is C11H14N2O, and its structure includes a benzimidazole core with a hydroxymethyl group. The presence of the propyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes.

Benzimidazole derivatives are known to interact with tubulin, modulating its polymerization. This interaction can disrupt microtubule dynamics, which is crucial for cell division and intracellular transport. The biochemical pathways affected by this compound include:

- Antimicrobial Activity : Exhibiting potential against various bacterial strains.

- Anticancer Activity : Inducing apoptosis in cancer cells through microtubule disruption.

- Antiviral Activity : Targeting viral replication processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 62.5 |

| Standard Antibiotic (Ampicillin) | Staphylococcus aureus | 100 |

| Standard Antibiotic (Ciprofloxacin) | Escherichia coli | 25 |

These results suggest that the compound has comparable or superior activity against certain pathogens when contrasted with standard antibiotics .

Anticancer Activity

In studies focusing on cancer cell lines, this compound has been shown to induce apoptosis through the disruption of microtubule dynamics. This mechanism is particularly relevant in the treatment of cancers such as breast and colon cancer.

Case Study 1: Antimicrobial Efficacy

A study by Desai et al. investigated various benzimidazole derivatives for their antimicrobial properties. Among the tested compounds, this compound showed notable efficacy against S. aureus and E. coli, with MIC values indicating significant antibacterial activity .

Case Study 2: Anticancer Properties

Research conducted by Yadav et al. evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation and induced apoptosis in treated cells .

Propriétés

IUPAC Name |

(1-propylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDDBBVSKFVSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354122 | |

| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332899-55-5 | |

| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.